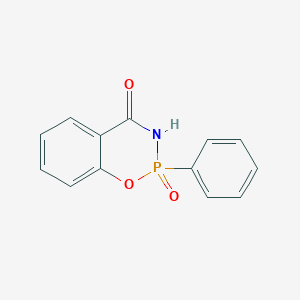

3,5-Dihydroxyphenylglycine

描述

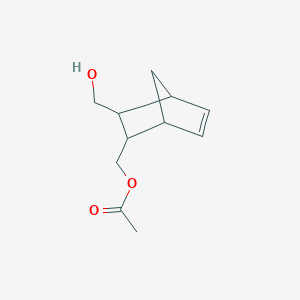

3,5-Dihydroxyphenylglycine (3,5-DHPG) is a compound that has been identified as a highly selective agonist for phosphoinositide-linked metabotropic glutamate receptors (mGluRs) in the rat hippocampus. mGluRs are a diverse family of G protein-coupled glutamate receptors that play a crucial role in modulating synaptic transmission and plasticity in the central nervous system (CNS) .

Synthesis Analysis

The synthesis of related compounds, such as 3,4-dihydroxyphenylglycine, has been achieved through Strecker's synthesis and demethylation reactions . Additionally, asymmetric syntheses of derivatives of 3,5-dihydroxyphenylglycine have been reported, utilizing diastereoselective Strecker amination reactions and Evans' electrophilic azidation technology .

Molecular Structure Analysis

The molecular structure of 3,5-DHPG allows it to interact specifically with mGluRs. The resolution of 3,5-DHPG using an aminoacylase enzyme has led to the characterization of its enantiomers, with the (S) enantiomer being mainly responsible for the stimulation of mGluR-mediated phosphoinositide hydrolysis in the rat hippocampus .

Chemical Reactions Analysis

3,5-DHPG has been shown to be a potent and effective agonist in increasing phosphoinositide hydrolysis in both adult and neonatal rat hippocampus. It does not inhibit forskolin-stimulated cyclic AMP (cAMP) formation in adult tissue or significantly enhance basal cAMP formation in neonatal tissue, indicating that its effects on cAMP formation are not secondary to its effects on phosphoinositide hydrolysis . In contrast, the oxidation of 3,4-dihydroxyphenylglycine by tyrosinase produces a highly unstable quinone, which does not undergo intramolecular cyclization but instead transforms into 3,4-dihydroxybenzaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-DHPG are closely related to its pharmacological activity. As a specific and potent agonist of mGluRs, 3,5-DHPG induces current responses in cells expressing mGluR1 and produces slow excitation of pyramidal cells in hippocampal slices by depressing Ca(2+)-dependent K+ current and a voltage-dependent K+ current . The selective activation of mGluRs coupled to phosphoinositide hydrolysis by 3,5-DHPG, with minimal effects on cAMP-mGluR second messenger systems, highlights its unique properties .

科学研究应用

酶催化分辨和药理活性

3,5-二羟基苯基甘氨酸(3,5-DHPG)已被研究其刺激大鼠海马区代谢型谷氨酸受体(mGluR)介导的磷脂酰肌醇水解的能力。发现mGluR活性主要存在于3,5-DHPG的(S)对映体中,这对于探索mGluR药理学和功能是重要的(Baker et al., 1995)。

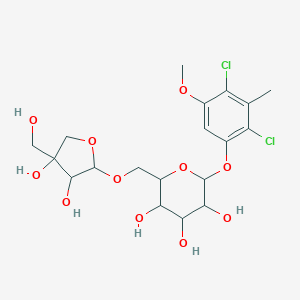

生物合成和在肽类天然产物中的存在

3,5-DHPG是各种肽类天然产物的组成部分,包括糖肽类抗生素和生物活性线性和环状肽。其不寻常的非蛋白原性芳香氨基酸结构在药物化学中具有重要意义,突显了天然产物中苯基甘氨酸类氨基酸的重要性(Al Toma et al., 2015)。

在万古霉素生物合成中的作用

对万古霉素生物合成途径的研究揭示了3,5-DHPG是万古霉素中的关键氨基酸单体。这种非蛋白原性氨基酸是由生物合成群中的一组酶(DpgA-D)从丙酰辅酶A合成的。DpgC是这一过程中的一种独特酶,无金属和辅因子,对中间体转化为3,5-DHPG起着至关重要的作用(Tseng et al., 2004)。

药理学意义

(S)-3,5-DHPG,3,5-DHPG的一个对映体,据报道与不同类型的受体相互作用,包括mGluRs和NMDA受体。它对成人和新生组织中的第二信使产生不同效应,表明其在治疗神经损伤、学习、记忆过程和心血管系统中的潜力(Wišniewski & Car, 2006)。

在癫痫动物模型中的应用

3,5-DHPG已被用于开发动物模型以研究癫痫。它可以在体内外诱导癫痫样活动,使其成为癫痫研究中的有价值工具(Jian, 2009)。

合成应用

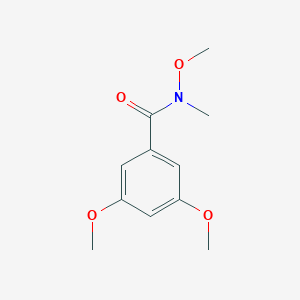

3,5-DHPG已被用于合成复杂分子,如环脱氨肽类药物库欣霉素I,它具有内皮素受体拮抗活性。这展示了3,5-DHPG在合成有机化学中的多功能性及其在创造生物活性化合物中的作用(Schnegotzki et al., 2022)。

安全和危害

未来方向

The sequencing of biosynthesis gene clusters of chloroeremomycin, balhimycin, and pristinamycin has paved the way for intensive investigations on the biosynthesis of 4-hydroxyphenylglycine (Hpg), 3,5-dihydroxyphenylglycine (Dpg), and phenylglycine (Phg) in recent years . This could lead to further understanding and potential applications of DHPG in the future.

属性

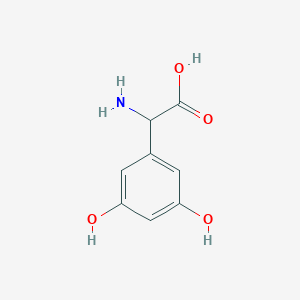

IUPAC Name |

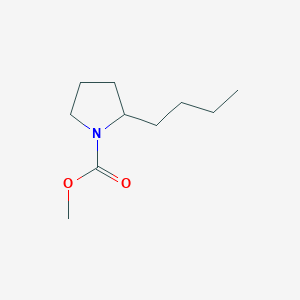

2-amino-2-(3,5-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOWCUZPEFNHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311536 | |

| Record name | 3,5-Dihydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dihydroxyphenylglycine | |

CAS RN |

146255-66-5 | |

| Record name | 3,5-Dihydroxyphenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146255-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146255665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIHYDROXYPHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YR2N37E6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)

![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B141025.png)